

Thiogeraniol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiogeraniol*

Cat. No.: B3425138

[Get Quote](#)

CAS Number: 39067-80-6

This technical guide provides a comprehensive overview of **thiogeraniol**, a monoterpenoid thiol of interest in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and insights into its potential biological activities and relevant signaling pathways.

Chemical and Physical Properties

Thiogeraniol, systematically named (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is the sulfur analog of geraniol.^[1] It is a yellow to orange liquid with a characteristic floral and green aroma.^[2] Below is a summary of its key properties.

Property	Value	Source(s)
CAS Number	39067-80-6	[3] [4]
Molecular Formula	C ₁₀ H ₁₈ S	[1]
Molecular Weight	170.32 g/mol	[1]
Appearance	Yellow to orange clear liquid	[2]
Density	0.903-0.921 g/cm ³	[2]
Boiling Point	58 °C @ 0.35 mmHg	N/A
Flash Point	52.78 °C (127.00 °F)	N/A
Refractive Index	1.503-1.513	[2]
Solubility	Predicted low solubility in water	N/A
InChI Key	FACAUSJJVBMWLV-JXMROGBWSA-N	[1]
SMILES	CC(=CCC/C(=C/CS)/C)C	[1]

Experimental Protocols

Synthesis of Thiogeraniol

Several methods for the synthesis of **thiogeraniol** have been reported, primarily involving the conversion of geraniol. A common approach is a two-step process involving the halogenation of geraniol followed by substitution with a thiol group.[\[3\]](#)[\[4\]](#)

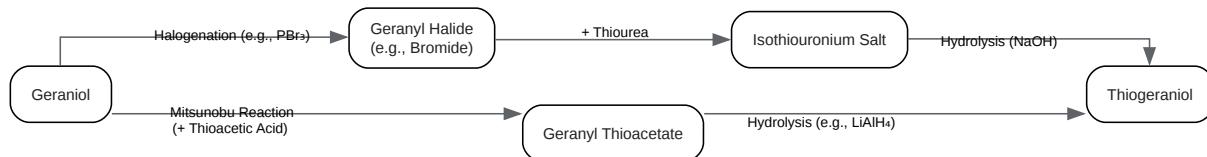
Method 1: From Geraniol via Halogenation and Reaction with Thiourea[\[3\]](#)[\[4\]](#)

This method involves the conversion of geraniol to an alkyl halide, which then reacts with thiourea to form an isothiouronium salt, followed by hydrolysis to yield **thiogeraniol**.

Step 1: Synthesis of Geranyl Bromide

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve geraniol (1 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Slowly add a brominating agent, such as phosphorus tribromide (PBr_3) (0.4 equivalents), to the cooled solution while stirring.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude geranyl bromide.
- Purify the crude product by vacuum distillation.

Step 2: Synthesis of **Thiogeraniol**


- Dissolve the purified geranyl bromide (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.
- Reflux the mixture for 6-10 hours.^[4]
- After reflux, add an aqueous solution of a base, such as sodium hydroxide (1.5 equivalents), and continue to reflux for an additional 3-5 hours to hydrolyze the isothiouronium salt.^[3]
- Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid).
- Extract the product with an organic solvent.

- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **thiogeraniol** by vacuum distillation.

Method 2: From Geraniol via Mitsunobu Reaction

Geraniol can be converted to **thiogeraniol** via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis.

- Dissolve geraniol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in a dry aprotic solvent like THF.
- Cool the mixture in an ice bath.
- Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), dropwise.
- Allow the reaction to proceed at room temperature overnight.
- Remove the solvent under reduced pressure.
- Purify the resulting thioacetate by column chromatography.
- Hydrolyze the thioacetate to **thiogeraniol** by treatment with a base (e.g., sodium hydroxide in methanol) or a reducing agent like lithium aluminum hydride (LiAlH_4).[5]

[Click to download full resolution via product page](#)

Figure 1. Synthetic routes to **thiogeraniol**.

In Vitro Antioxidant Activity Assays

The thiol group in **thiogeraniol** suggests potential antioxidant activity. Standard in vitro assays can be employed to evaluate its radical scavenging and protective effects against oxidative damage.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

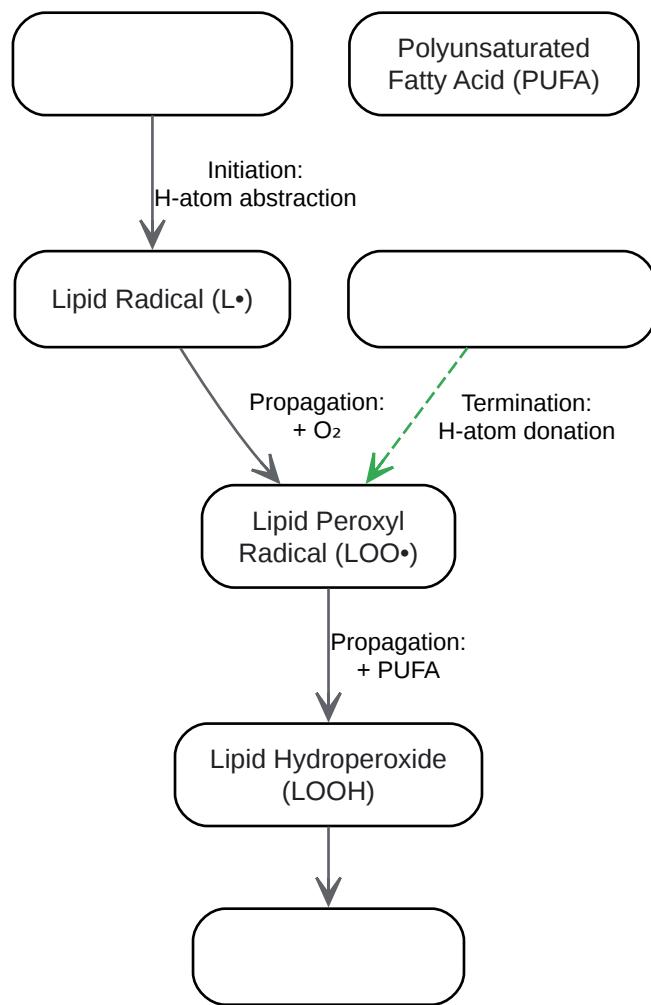
- Prepare a stock solution of **thiogeraniol** in a suitable solvent (e.g., ethanol or methanol).
- Prepare a series of dilutions of the **thiogeraniol** stock solution.
- Prepare a solution of DPPH in the same solvent (typically 0.1 mM).
- In a 96-well plate, add a specific volume of each **thiogeraniol** dilution to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent with DPPH).
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.
- Calculate the percentage of radical scavenging activity for each concentration of **thiogeraniol**.

In Vitro Antimicrobial Activity Assays

The antimicrobial potential of **thiogeraniol** can be assessed against a panel of pathogenic bacteria and fungi.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

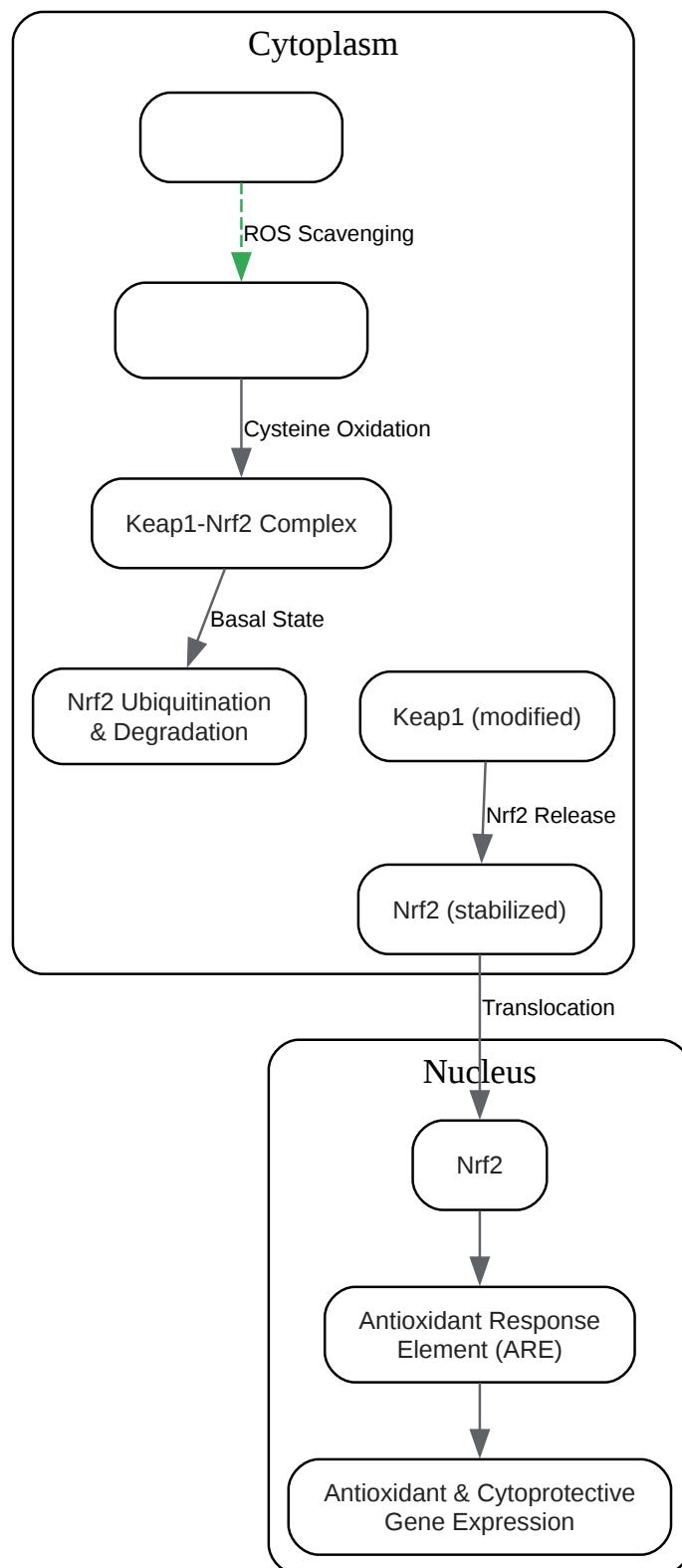

- Prepare a stock solution of **thiogeraniol** in a suitable solvent that is non-toxic to the test microorganisms (e.g., DMSO).
- Prepare serial dilutions of the **thiogeraniol** stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
- Add the microbial inoculum to each well.
- Include a positive control (medium with inoculum and a known antimicrobial agent), a negative control (medium with inoculum and solvent), and a sterility control (medium only).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine the MIC by visual inspection for the lowest concentration of **thiogeraniol** that inhibits microbial growth.

Biological Signaling Pathways

The biological effects of **thiogeraniol** are likely mediated through its interaction with cellular signaling pathways, particularly those related to oxidative stress. As a thiol-containing compound, **thiogeraniol** may act as an antioxidant, influencing redox-sensitive signaling cascades.

Lipid Peroxidation Pathway

Lipid peroxidation is a key process in cellular injury, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and the formation of reactive aldehydes.^{[6][7]} Thiols can interrupt this process by donating a hydrogen atom to lipid peroxy radicals, thus terminating the chain reaction.^[8]



[Click to download full resolution via product page](#)

Figure 2. Role of **thiogeraniol** in lipid peroxidation.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.^[9] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various antioxidant and cytoprotective enzymes. Thiol compounds like **thiogeraniol** could potentially modulate this pathway by reacting with ROS or directly with the reactive cysteines of Keap1.

[Click to download full resolution via product page](#)

Figure 3. **Thiogeraniol's** potential role in the Keap1-Nrf2 pathway.

Safety and Handling

Thiogeraniol is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and respiratory irritation. It is also reported to be irritating to the skin and eyes. Therefore, appropriate safety precautions should be taken when handling this compound.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Keep away from sources of ignition. Avoid breathing vapor or mist. Avoid contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

This guide provides a summary of the current knowledge on **thiogeraniol**. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Thiogeraniol | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
3. CN101538233B - Preparation method of thiogeraniol - Google Patents [patents.google.com]
4. CN101538233A - Preparation method of thiogeraniol - Google Patents [patents.google.com]
5. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Thiogeraniol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3425138#thiogeraniol-cas-number-and-properties\]](https://www.benchchem.com/product/b3425138#thiogeraniol-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com